4,5-Dimethyl-2,3-dihydro-1h-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-3-4-10-9(8(7)2)5-6-11(10)12/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIIQKHQXYRXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348758 | |

| Record name | 1H-inden-1-one, 2,3-dihydro-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37678-61-8 | |

| Record name | 1H-inden-1-one, 2,3-dihydro-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Indanone Scaffold

The indanone framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic system provides a unique three-dimensional scaffold that can be strategically functionalized to interact with a variety of biological targets. Within this class of molecules, 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one presents itself as a compound of significant interest. Its specific substitution pattern offers a unique electronic and steric profile, making it a valuable starting material and a potential pharmacophore in its own right.

This technical guide serves as a comprehensive resource on the chemical properties of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one. It is designed to provide researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this compound in their work. Moving beyond a simple recitation of facts, this document delves into the causality behind its properties and provides practical, field-proven insights into its synthesis and reactivity.

Core Molecular Attributes and Physicochemical Properties

4,5-Dimethyl-2,3-dihydro-1H-inden-1-one is an aromatic ketone with a molecular formula of C₁₁H₁₂O and a molecular weight of 160.21 g/mol .[1] The structural foundation of this molecule is a 2,3-dihydro-1H-inden-1-one core, characterized by a benzene ring fused to a five-membered ring containing a ketone functional group. The key distinguishing feature is the presence of two methyl groups at the 4- and 5-positions of the aromatic ring.

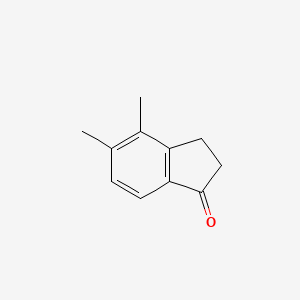

Structural Diagram:

Caption: 2D structure of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one.

Table 1: Physicochemical Properties of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one

| Property | Value | Source |

| IUPAC Name | 4,5-dimethyl-2,3-dihydroinden-1-one | [1] |

| CAS Number | 37678-61-8 | [1] |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| XLogP3 | 2.4 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Melting Point | 78-79 °C (for the related 4,7-dimethyl isomer) | [2] |

| Boiling Point | 292.5±40.0 °C at 760 mmHg (for the related 4,7-dimethyl isomer) | [2] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The following sections detail the expected spectral data for 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one. While direct experimental spectra are not publicly available, the predicted data based on the structure and data from analogous compounds provide a reliable guide for characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| Aromatic-H (C6-H) | ~7.2 | d | ~7.5 |

| Aromatic-H (C7-H) | ~7.0 | d | ~7.5 |

| -CH₂- (C2-H₂) | ~2.9-3.1 | t | ~6.0 |

| -CH₂- (C3-H₂) | ~2.6-2.8 | t | ~6.0 |

| -CH₃ (C4-CH₃) | ~2.3 | s | - |

| -CH₃ (C5-CH₃) | ~2.2 | s | - |

Interpretation:

-

The two aromatic protons are expected to appear as doublets due to coupling with each other.

-

The two methylene groups in the five-membered ring form an A₂B₂ system and are expected to appear as triplets.

-

The two methyl groups on the aromatic ring will each appear as a singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=O (C1) | ~205-207 |

| Quaternary Aromatic (C3a, C7a) | ~155, ~135 |

| Substituted Aromatic (C4, C5) | ~138, ~130 |

| Unsubstituted Aromatic (C6, C7) | ~125, ~123 |

| -CH₂- (C2) | ~36 |

| -CH₂- (C3) | ~25 |

| -CH₃ (C4-CH₃) | ~19 |

| -CH₃ (C5-CH₃) | ~15 |

Interpretation:

-

The carbonyl carbon (C1) is significantly deshielded and appears at the lowest field.

-

The aromatic region will show six distinct signals for the six carbons of the benzene ring.

-

The two methylene carbons and the two methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| C=O Stretch (Ketone) | 1690-1710 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

Interpretation:

-

The most prominent peak will be the strong absorption from the carbonyl group of the ketone.

-

The presence of the aromatic ring will be confirmed by the C=C and aromatic C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 160, corresponding to the molecular weight of the compound.

-

Loss of CO: A significant fragment at m/z = 132, resulting from the loss of a carbonyl group, which is a common fragmentation pathway for ketones.[3]

-

Loss of Methyl Group: A peak at m/z = 145, corresponding to the loss of a methyl radical.

-

Other Fragments: Various other fragments resulting from the cleavage of the five-membered ring and the aromatic system.

Synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one

The synthesis of 1-indanones is a well-established area of organic chemistry, with intramolecular Friedel-Crafts acylation being a primary method.[4][5] This approach typically involves the cyclization of a substituted 3-phenylpropanoic acid or its corresponding acid chloride.

Proposed Synthetic Pathway:

Sources

- 1. 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one | C11H12O | CID 640552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,7-Dimethyl-1-indanone | CAS#:5037-60-5 | Chemsrc [chemsrc.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Unambiguous Assignment: A Technical Guide to the Structural Elucidation of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the structural elucidation of 4,5-dimethyl-2,3-dihydro-1H-inden-1-one. This document moves beyond a simple recitation of analytical data, instead offering a narrative built on the principles of scientific integrity, causality in experimental design, and authoritative grounding in established spectroscopic techniques.

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The precise substitution pattern on the indanone ring system is critical to its pharmacological activity, necessitating unambiguous structural characterization. This guide focuses on 4,5-dimethyl-2,3-dihydro-1H-inden-1-one, a disubstituted indanone, and outlines a systematic approach to its structural confirmation, from synthesis to multi-faceted spectroscopic analysis.

Synthesis: A Classic Approach via Intramolecular Friedel-Crafts Acylation

The most common and robust method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[1] This electrophilic aromatic substitution reaction provides a reliable route to the cyclized indanone core. In the case of 4,5-dimethyl-2,3-dihydro-1H-inden-1-one, the logical precursor would be 3-(2,3-dimethylphenyl)propanoic acid.

The reaction proceeds via the formation of a highly electrophilic acylium ion from the carboxylic acid, typically promoted by a strong Lewis acid such as aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid.[1] This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the five-membered ring of the indanone.

Experimental Protocol: Synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one

Materials:

-

3-(2,3-dimethylphenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, dissolve 3-(2,3-dimethylphenyl)propanoic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours to ensure complete conversion to the acid chloride. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Thionyl Chloride: After cooling, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution in an ice bath. In a separate flask, prepare a slurry of anhydrous aluminum chloride in anhydrous dichloromethane. Slowly add the AlCl₃ slurry to the acid chloride solution while maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring the mixture over crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography or recrystallization to yield 4,5-dimethyl-2,3-dihydro-1H-inden-1-one.

Spectroscopic Elucidation: A Multi-Technique Approach

The cornerstone of structural elucidation lies in the synergistic interpretation of data from various spectroscopic methods. For 4,5-dimethyl-2,3-dihydro-1H-inden-1-one, we will examine Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. For 4,5-dimethyl-2,3-dihydro-1H-inden-1-one, the most characteristic absorption will be that of the carbonyl group (C=O).

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |

| ~1700 | Strong | C=O stretch (conjugated ketone) |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretch |

The position of the carbonyl stretch is diagnostic. In a five-membered ring, the ring strain typically increases the carbonyl stretching frequency. However, conjugation with the aromatic ring will lower it. The expected value around 1700 cm⁻¹ reflects this balance.

Experimental Protocol: Infrared Spectroscopy

Method: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid 4,5-dimethyl-2,3-dihydro-1H-inden-1-one is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity of atoms and their chemical environments.

The proton NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts (indicating their electronic environment), their integration (relative number of protons), and their splitting patterns (indicating neighboring protons).

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~2.7 | Triplet | 2H |

| H-3 | ~3.0 | Triplet | 2H |

| H-6 | ~7.1 | Doublet | 1H |

| H-7 | ~7.4 | Doublet | 1H |

| 4-CH₃ | ~2.3 | Singlet | 3H |

| 5-CH₃ | ~2.2 | Singlet | 3H |

Causality Behind the Predictions:

-

H-2 and H-3: These methylene protons are adjacent to each other, resulting in triplet splitting patterns. The H-3 protons are expected to be slightly more deshielded due to their proximity to the aromatic ring.

-

H-6 and H-7: These aromatic protons are ortho to each other and will appear as doublets. The exact chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing carbonyl group.

-

4-CH₃ and 5-CH₃: These methyl groups are attached to the aromatic ring and will appear as singlets as they have no adjacent protons. Their chemical shifts will be in the typical benzylic region.

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~207 |

| C-2 | ~36 |

| C-3 | ~26 |

| C-4 | ~135 |

| C-5 | ~130 |

| C-6 | ~125 |

| C-7 | ~138 |

| C-7a | ~155 |

| C-3a | ~140 |

| 4-CH₃ | ~19 |

| 5-CH₃ | ~16 |

Rationale for Chemical Shift Assignments:

-

C-1 (C=O): The carbonyl carbon will be the most downfield signal, typically above 200 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 120-160 ppm. The carbons directly attached to the methyl groups (C-4 and C-5) and the carbons of the fused ring system (C-3a and C-7a) will have distinct chemical shifts.

-

Aliphatic Carbons: The methylene carbons (C-2 and C-3) and the methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4,5-dimethyl-2,3-dihydro-1H-inden-1-one in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would further confirm the connectivity by showing correlations between protons and carbons over two to three bonds.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺•): A prominent peak at m/z = 160, corresponding to the molecular formula C₁₁H₁₂O.

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A peak at m/z = 145, resulting from the cleavage of one of the methyl groups.

-

Loss of carbon monoxide (-CO): A peak at m/z = 132, a common fragmentation for ketones.

-

Retro-Diels-Alder (RDA)-type fragmentation: While not a classic RDA, cleavage of the five-membered ring can lead to characteristic fragments.

-

Benzylic cleavage: Cleavage of the C-C bond adjacent to the aromatic ring.

-

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment |

| 160 | [M]⁺• (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 132 | [M - CO]⁺• |

| 117 | [M - CO - CH₃]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathways.

Visualizing the Elucidation Workflow

A logical workflow is essential for systematic structure elucidation. The following diagram illustrates the process from synthesis to final confirmation.

Caption: Workflow for the structural elucidation of 4,5-dimethyl-2,3-dihydro-1H-inden-1-one.

Conclusion

The structural elucidation of an organic molecule is a deductive process that relies on the careful application and interpretation of multiple analytical techniques. For 4,5-dimethyl-2,3-dihydro-1H-inden-1-one, a combination of a reliable synthetic route and a comprehensive spectroscopic analysis provides an unambiguous confirmation of its structure. By understanding the underlying principles of each technique and how they apply to the specific chemical features of the indanone scaffold, researchers can confidently assign the structure of this and related molecules, a critical step in the advancement of chemical and pharmaceutical research.

References

-

PubChem. (n.d.). 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,5-DIMETHYL-1-INDANONE. Wiley-VCH GmbH. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

4,5-Dimethyl-2,3-dihydro-1h-inden-1-one CAS number and identifiers

An In-Depth Technical Guide to 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one

This guide provides a comprehensive technical overview of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest to researchers in synthetic chemistry and drug discovery. Indanones serve as crucial scaffolds for a wide array of biologically active molecules, and understanding the properties and handling of specific analogues like this one is paramount for its effective utilization. This document delves into its chemical identity, plausible synthetic routes, analytical characterization, safety protocols, and potential applications, offering field-proven insights for laboratory professionals.

Section 1: Core Chemical Identity and Physicochemical Properties

4,5-Dimethyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone. The core structure consists of a benzene ring fused to a five-membered ring containing a ketone group. The defining features of this specific analogue are the two methyl groups substituted at the 4th and 5th positions of the aromatic ring.

Key Identifiers

A compound's identity is unequivocally established through a set of standardized identifiers. For 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, these are summarized below for quick reference and accurate material sourcing.

| Identifier | Value | Source |

| CAS Number | 37678-61-8 | [1][2] |

| IUPAC Name | 4,5-dimethyl-2,3-dihydroinden-1-one | [1] |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| Synonyms | 4,5-dimethylindan-1-one, 4,5-dimethyl-1-indanone | [1] |

Computed Physicochemical Properties

Computational models provide valuable predictions of a molecule's behavior, aiding in the design of experimental conditions for chromatography, extraction, and formulation. The following properties have been computed for this compound.

| Property | Value | Note |

| XLogP3 | 2.4 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents. |

| Hydrogen Bond Donors | 0 | The molecule has no protons attached to electronegative atoms to donate. |

| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen can act as a hydrogen bond acceptor. |

| Rotatable Bonds | 0 | The fused ring system imparts significant rigidity to the structure. |

| Monoisotopic Mass | 160.088815002 Da | The exact mass is critical for high-resolution mass spectrometry analysis.[1] |

Section 2: Synthesis Strategy and Mechanistic Rationale

Proposed Synthetic Workflow: Intramolecular Friedel-Crafts Acylation

The logical precursor for this target molecule would be 3-(3,4-dimethylphenyl)propanoic acid. The cyclization of this precursor is typically mediated by a strong acid or Lewis acid catalyst.

Step-by-Step Protocol Rationale:

-

Precursor Activation: The synthesis begins by converting the carboxylic acid of the precursor to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial because the carboxylic acid itself is not electrophilic enough to participate in the Friedel-Crafts reaction. The acyl chloride, however, possesses a highly electrophilic carbonyl carbon.

-

Intramolecular Cyclization: The activated acyl chloride is then subjected to a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon. This potent electrophile is then attacked by the electron-rich dimethyl-substituted benzene ring in an intramolecular electrophilic aromatic substitution. The cyclization occurs ortho to one of the methyl groups.

-

Rearomatization and Workup: The resulting intermediate loses a proton to restore the aromaticity of the benzene ring, yielding the final indanone product. An aqueous workup is then performed to quench the catalyst and isolate the product.

Caption: Generalized workflow for indanone synthesis via Friedel-Crafts acylation.

Section 3: Analytical Characterization Profile

Confirming the identity and purity of a synthesized compound is non-negotiable. A combination of spectroscopic techniques provides a definitive fingerprint for the molecular structure. Based on the structure of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, the following spectral data can be predicted.

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.0-7.5 ppm (2H, d) | Two distinct doublets are expected for the two protons on the aromatic ring, deshielded by the ring current. |

| Aliphatic Protons (α to C=O) | δ 2.9-3.1 ppm (2H, t) | The two protons on the carbon adjacent to the carbonyl are deshielded and should appear as a triplet. | |

| Aliphatic Protons (β to C=O) | δ 2.6-2.8 ppm (2H, t) | These protons, adjacent to the benzylic position, will also be a triplet due to coupling with the neighboring CH₂ group. | |

| Methyl Protons | δ 2.2-2.4 ppm (6H, s) | Two singlets are expected for the two non-equivalent methyl groups attached to the aromatic ring. | |

| ¹³C NMR | Carbonyl Carbon | δ ~195-205 ppm | The ketone carbonyl carbon is highly deshielded and appears far downfield. |

| Aromatic Carbons | δ ~125-150 ppm | Multiple signals are expected for the six carbons of the benzene ring. | |

| Aliphatic Carbons | δ ~25-40 ppm | Signals for the two CH₂ groups in the five-membered ring. | |

| Methyl Carbons | δ ~15-25 ppm | Signals for the two CH₃ groups. | |

| IR Spectroscopy | C=O Stretch | ~1700 cm⁻¹ (strong) | A strong, sharp absorption band characteristic of a conjugated ketone. |

| sp² C-H Stretch | >3000 cm⁻¹ (medium) | Aromatic C-H stretching vibrations. | |

| sp³ C-H Stretch | <3000 cm⁻¹ (medium) | Aliphatic C-H stretching from the CH₂ and CH₃ groups. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 160 | Corresponds to the molecular weight of the compound. |

Section 4: Safety, Handling, and Storage

Proper laboratory practice requires a thorough understanding of a chemical's hazards. While comprehensive toxicological data for this specific compound is limited, information from supplier safety data sheets provides essential guidance.[2][5]

4.1 Hazard Identification and Personal Protective Equipment (PPE)

-

Precautions: Avoid dust formation and inhalation of vapors, mist, or gas.[5] Prevent contact with skin and eyes.

-

Ventilation: Always handle in a well-ventilated area or under a chemical fume hood.[5]

-

PPE:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

-

Body Protection: Wear a standard laboratory coat.

-

4.2 Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials and sources of ignition.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[5]

Section 5: Applications and Future Research Directions

The true value of a chemical scaffold lies in its potential applications. The indanone core is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[3][4]

Key Areas of Research Interest:

-

Medicinal Chemistry: Indanone derivatives have been investigated for a vast range of therapeutic targets, including as antiviral, anticancer, anti-inflammatory, and neuroprotective agents.[3][4] The specific dimethyl substitution pattern of this molecule could be explored to modulate potency, selectivity, or pharmacokinetic properties of new drug candidates.

-

Agrochemicals: Related indanone structures have been utilized as precursors in the synthesis of herbicides and other crop protection agents.[6]

-

Fragrance and Materials Science: Some indanones possess unique olfactory properties and are used as fragrance ingredients.[7] The rigid bicyclic structure also makes them interesting building blocks for materials science applications.

Caption: Potential application pathways for the indanone scaffold.

References

-

PubChem. 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one | C11H12O | CID 640552. Available from: [Link]

-

Pharmaffiliates. CAS No : 6342-80-9 | Product Name : 4,5-Dimethoxy-1-indanone. Available from: [Link]

-

AbacipharmTech. 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one. Available from: [Link]

-

PubChem. 1H-Inden-1-one, 5-(1,1-dimethylethyl)-2,3-dihydro-3,3-dimethyl-. Available from: [Link]

-

PubChem. 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-. Available from: [Link]

-

LookChem. 1H-Inden-1-one, 2-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro- SDS. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

PubMed Central. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]

-

Organic Chemistry Portal. Indanone synthesis. Available from: [Link]

-

PubChem. 1H-Inden-1-one, 2,3-dihydro-2,4-dimethyl-. Available from: [Link]

-

Scribd. NMR & IR Analysis for Chemists. Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0233350). Available from: [Link]

-

lookchem. Cas 89044-48-4,1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-. Available from: [Link]

-

NIST WebBook. 1H-Indene, 2,3-dihydro-4,7-dimethyl-. Available from: [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

-

NIST WebBook. 1H-Inden-1-one, 2,3-dihydro-. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

-

Cheméo. Chemical Properties of 1H-Indene, 2,3-dihydro-5-methyl- (CAS 874-35-1). Available from: [Link]

-

NIH. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

-

MHRD, NME-ICT, India. Detailed of Course Structure Topic enclosed herewith on “Structure Determination of Organic Compounds using Spectroscopic Tech. Available from: [Link]

-

Organic Chemistry. Chapter 5: NMR. Available from: [Link]

-

MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]

-

Chemsigma. 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- [89044-48-4]. Available from: [Link]

Sources

- 1. 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one | C11H12O | CID 640552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of significant interest in medicinal chemistry and materials science. The primary focus of this document is the detailed examination of the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethylphenyl)propanoic acid, a robust and widely applicable method for the construction of the indanone core. Additionally, this guide explores the Nazarov cyclization as a viable alternative synthetic strategy. Through a detailed analysis of reaction mechanisms, experimental protocols, and comparative data, this whitepaper aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for the successful synthesis and application of this important molecule.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone scaffold is a privileged structural motif prevalent in a vast array of biologically active molecules and natural products.[1][2] Its rigid, bicyclic framework serves as a valuable template for the design of therapeutic agents targeting a wide range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][3] The strategic placement of substituents on the aromatic ring and the cyclopentanone moiety allows for the fine-tuning of pharmacological properties, making the development of efficient and regioselective synthetic routes to substituted indanones a critical endeavor in modern organic chemistry. This guide focuses specifically on the synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, a key intermediate for more complex molecular architectures.

Primary Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The most direct and commonly employed method for the synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one is the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethylphenyl)propanoic acid.[4] This reaction involves the cyclization of the tethered acyl group onto the electron-rich aromatic ring, typically promoted by a strong Brønsted or Lewis acid.[2]

Synthesis of the Precursor: 3-(3,4-dimethylphenyl)propanoic acid

The successful synthesis of the target indanone is predicated on the efficient preparation of its precursor, 3-(3,4-dimethylphenyl)propanoic acid. A reliable method for its synthesis is outlined below.

Experimental Protocol: Synthesis of 3-(3,4-dimethylphenyl)propanoic acid

-

Step 1: Condensation of 3,4-dimethylbenzaldehyde and malonic acid. In a round-bottom flask, a mixture of 3,4-dimethylbenzaldehyde, malonic acid, and a suitable base (e.g., pyridine or triethylamine) in a solvent such as ethanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 2: Decarboxylation. Upon completion of the condensation, the reaction mixture is acidified, typically with hydrochloric acid, and heated to induce decarboxylation of the resulting dicarboxylic acid intermediate, yielding 3-(3,4-dimethylphenyl)acrylic acid.

-

Step 3: Reduction. The acrylic acid derivative is then reduced to the corresponding propanoic acid. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Purification: The final product, 3-(3,4-dimethylphenyl)propanoic acid, is purified by recrystallization from a suitable solvent system.

Intramolecular Friedel-Crafts Cyclization: Mechanism and Regioselectivity

The key step in the synthesis is the intramolecular Friedel-Crafts acylation of the propanoic acid precursor. This reaction proceeds via an electrophilic aromatic substitution mechanism.

Mechanism of Intramolecular Friedel-Crafts Acylation:

-

Formation of the Acylium Ion: In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), the carboxylic acid is activated to form a highly electrophilic acylium ion intermediate.[2]

-

Electrophilic Attack: The acylium ion is then attacked by the electron-rich 1,2-dimethylbenzene ring in an intramolecular fashion.

-

Deprotonation and Rearomatization: The final step involves the deprotonation of the resulting carbocation intermediate to restore the aromaticity of the ring, yielding the cyclized 5-membered ketone.[2]

Regioselectivity: The regiochemical outcome of the cyclization is a critical consideration. The two methyl groups on the aromatic ring are activating and ortho-, para-directing. In the case of 3-(3,4-dimethylphenyl)propanoic acid, the cyclization occurs at the C6 position of the benzene ring (adjacent to the methyl group at C5). This is due to the steric hindrance posed by the methyl group at C3, which disfavors acylation at the C2 position. The electronic activation provided by both methyl groups directs the acylation to the available ortho position.

Logical Relationship of Friedel-Crafts Acylation

Caption: Intramolecular Friedel-Crafts acylation pathway.

Experimental Protocol for Intramolecular Friedel-Crafts Cyclization

The following protocol outlines a general procedure for the synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one using polyphosphoric acid (PPA) as the catalyst.

Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization

-

Materials: 3-(3,4-dimethylphenyl)propanoic acid, Polyphosphoric acid (PPA).

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(3,4-dimethylphenyl)propanoic acid.

-

Add polyphosphoric acid in a weight ratio of approximately 10:1 (PPA:acid).

-

Heat the mixture with stirring to a temperature of 80-100 °C. The reaction is typically exothermic.

-

Maintain the temperature and continue stirring for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Comparative Data for Friedel-Crafts Catalysts

| Catalyst | Typical Conditions | Yield | Advantages | Disadvantages |

| Polyphosphoric Acid (PPA) | 80-100 °C, 1-3 h | Good to Excellent | Strong dehydrating agent, acts as both catalyst and solvent.[5] | Viscous and difficult to stir, workup can be challenging. |

| Aluminum Chloride (AlCl₃) | 0 °C to RT, in an inert solvent (e.g., CH₂Cl₂) | Good | High reactivity, milder temperature conditions.[4] | Stoichiometric amounts often required, moisture sensitive, corrosive byproducts. |

| Triflic Acid (TfOH) | 50-80 °C, in an inert solvent (e.g., DCE) | High | Highly efficient, can be used in catalytic amounts. | Expensive, corrosive. |

Alternative Synthesis Pathway: Nazarov Cyclization

The Nazarov cyclization presents a powerful alternative for the construction of the indanone core.[6][7] This reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone.[6]

Synthesis of the Chalcone Precursor

The starting material for the Nazarov cyclization is a chalcone (1,3-diaryl-2-propen-1-one). For the synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, the required precursor would be 1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one or a related derivative. This can be synthesized via a Claisen-Schmidt condensation between 3,4-dimethylacetophenone and benzaldehyde.

Nazarov Cyclization: Mechanism

The generally accepted mechanism for the Nazarov cyclization is as follows:

-

Activation and Cation Formation: A Brønsted or Lewis acid activates the carbonyl group of the chalcone, leading to the formation of a pentadienyl cation intermediate.[6]

-

4π-Electrocyclization: This cation undergoes a thermally allowed 4π-conrotatory electrocyclization to form a five-membered ring containing an oxyallyl cation.[4]

-

Proton Transfer and Tautomerization: A proton is eliminated, and subsequent tautomerization leads to the formation of the stable indanone product.

Nazarov Cyclization Pathway

Caption: General mechanism of the Nazarov cyclization.

Experimental Protocol for Nazarov Cyclization

The following is a general protocol for a Nazarov cyclization, which can be adapted for the synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one.

Protocol 2: Lewis Acid Catalyzed Nazarov Cyclization

-

Materials: Substituted chalcone, Lewis acid (e.g., BF₃·OEt₂, SnCl₄), anhydrous solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the chalcone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the Lewis acid dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.[8]

-

Characterization of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one

The identity and purity of the synthesized 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons, the two methyl groups on the aromatic ring, and the two methylene groups of the cyclopentanone ring.

-

¹³C NMR will confirm the presence of the carbonyl carbon, the aromatic carbons, the methyl carbons, and the methylene carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1710 cm⁻¹ is indicative of the carbonyl stretching vibration of the five-membered ring ketone.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂O, 160.21 g/mol ).

Conclusion and Future Perspectives

This technical guide has detailed two primary and effective synthetic pathways for the preparation of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one: the intramolecular Friedel-Crafts acylation and the Nazarov cyclization. The Friedel-Crafts approach, particularly with the use of polyphosphoric acid, offers a direct and high-yielding route from a readily accessible precursor. The Nazarov cyclization provides a valuable alternative, especially when modular construction of the chalcone precursor is advantageous.

The continued development of more sustainable and atom-economical methods, such as the use of recyclable solid acid catalysts for the Friedel-Crafts reaction or the development of catalytic, asymmetric Nazarov cyclizations, will undoubtedly expand the synthetic chemist's toolbox for accessing this and other important indanone derivatives. The insights provided in this guide are intended to serve as a solid foundation for researchers and professionals engaged in the synthesis and application of these versatile chemical entities.

References

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

-

Lawrence, N. J. (n.d.). The synthesis of indanones related to combretastatin A-4 via microwave-assisted Nazarov cyclization of chalcones. Chemical Database Service. Retrieved from [Link]

- Kunce, D., & Kurp, G. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

-

ResearchGate. (2014). AlCl3‐promoted stereoselective synthesis of 1‐indanone derivatives. Retrieved from [Link]

- Wudarczyk, J., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717-1720.

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

PubMed. (1995). [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 5. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 6. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 7. Nazarov Cyclization [organic-chemistry.org]

- 8. preprints.org [preprints.org]

Unlocking the Therapeutic Potential of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the Indanone Scaffold in Medicinal Chemistry

The 1-indanone framework, characterized by a benzene ring fused to a cyclopentanone ring, has been identified as a "privileged scaffold" in the field of medicinal chemistry.[1][2] This core structure is present in numerous natural products and serves as a versatile starting point for the synthesis of a wide array of medicinally significant molecules.[2] The inherent structural rigidity and amenability to diverse chemical modifications have enabled the development of substituted indanone derivatives with a remarkable spectrum of biological activities. These activities span multiple therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory conditions.[1][3][4] Extensive research into 1-indanone derivatives has revealed their potential as antiviral, antibacterial, analgesic, antimalarial, and even insecticidal agents.[3][4] This guide focuses on a specific derivative, 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, exploring its potential biological activities based on the established pharmacology of the indanone class and providing a roadmap for its scientific investigation.

Molecular Profile: 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one

Chemical Structure:

IUPAC Name: 4,5-dimethyl-2,3-dihydroinden-1-one[5] Molecular Formula: C₁₁H₁₂O[5] Molecular Weight: 160.21 g/mol [5] CAS Number: 37678-61-8[5]

The defining feature of this molecule is the dimethyl substitution at the 4 and 5 positions of the indanone core. These methyl groups are expected to influence the molecule's lipophilicity and steric profile, which in turn can significantly impact its interaction with biological targets, metabolic stability, and overall pharmacokinetic properties.

Postulated Biological Activities and Mechanistic Hypotheses

While direct experimental data on the biological activity of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one is limited in publicly accessible literature, we can formulate strong hypotheses based on the activities of structurally related compounds.

Anticancer Potential

Substituted indanones have shown considerable promise as anticancer agents.[1][3] The mechanisms often involve the inhibition of critical enzymes like cyclooxygenase-2 (COX-2) and the disruption of tubulin polymerization.[1] For instance, novel indanone-containing spiroisoxazoline derivatives have demonstrated potent and selective COX-2 inhibition, leading to significant cytotoxicity in breast cancer (MCF-7) cell lines.[6] One of these derivatives, compound 9f, exhibited an IC₅₀ value of 0.03 µM on MCF-7 cells, comparable to the standard chemotherapeutic doxorubicin.[6] This compound was also shown to induce apoptosis through the mitochondrial-associated pathway, evidenced by increased expression of Bax and caspase-3, and decreased Bcl-2 expression.[6]

Furthermore, a closely related compound, (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), has been shown to possess significant antiproliferative activity against Jurkat cells (a leukemia cell line).[7][8] This activity was associated with the induction of apoptosis, as indicated by nuclear fragmentation and DNA laddering.[8]

Hypothesis: 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one may exhibit antiproliferative and pro-apoptotic activity in various cancer cell lines, potentially through the inhibition of COX enzymes or by inducing mitochondrial-mediated apoptosis. The dimethyl substitution pattern could influence its selectivity and potency.

Neuroprotective Effects

The indanone scaffold is central to the mechanism of Donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[2] This precedent highlights the potential of indanone derivatives in addressing neurodegenerative conditions. Research has shown that various substituted indanones can inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[1] For example, new 1-indanone derivatives have been synthesized and shown to inhibit cholinesterases and the self-assembly of amyloid-beta (Aβ) peptides.[3]

Hypothesis: 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one could act as a neuroprotective agent by inhibiting AChE and/or MAO-B, thereby modulating neurotransmitter levels and potentially interfering with the progression of neurodegenerative diseases.

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory properties of indanone derivatives are often linked to their ability to inhibit pro-inflammatory enzymes like COX-2.[1] Additionally, some indanones have demonstrated the ability to inhibit the production of pro-inflammatory cytokines.[1]

The aforementioned derivative, MLT-401, also displayed potent free radical scavenging properties in DPPH, ABTS, and FRAP assays.[7][8] This antioxidant activity is significant as oxidative stress is a key pathological factor in numerous diseases, including cancer, neurodegeneration, and inflammation.

Hypothesis: 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one is likely to possess anti-inflammatory properties, potentially mediated by COX inhibition. Furthermore, it is a strong candidate for exhibiting antioxidant activity through free radical scavenging.

Proposed Research and Development Workflow

To systematically evaluate the therapeutic potential of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, a multi-stage experimental approach is recommended.

Caption: A generalized experimental workflow for the development of substituted indanones.

Detailed Experimental Protocols

Antiproliferative Activity: MTT Assay

Objective: To determine the cytotoxic effect of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one on a panel of human cancer cell lines (e.g., MCF-7, Jurkat, A549) and a non-cancerous control cell line (e.g., Vero).[8]

Methodology:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Mechanism of Apoptosis: Caspase-3 Activity Assay

Objective: To investigate if the observed cytotoxicity is mediated by the induction of apoptosis through the activation of caspase-3.

Methodology:

-

Cell Treatment: Treat the selected cancer cell line with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Lysis: Harvest the cells and lyse them using a specific cell lysis buffer provided with a commercial caspase-3 colorimetric assay kit.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.

-

Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells.

Caption: Proposed mitochondrial pathway of apoptosis induction by 4,5-Dimethyl-inden-1-one.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of biological efficacy data for 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, based on the proposed in vitro assays. This serves as a template for organizing experimental results.

| Assay Type | Target/Cell Line | Metric | Hypothetical Value (µM) | Reference Compound |

| Antiproliferative | MCF-7 (Breast Cancer) | IC₅₀ | 5.2 | Doxorubicin (0.06 µM) |

| Jurkat (Leukemia) | IC₅₀ | 2.8 | Doxorubicin (0.1 µM) | |

| Enzyme Inhibition | COX-2 | IC₅₀ | 1.5 | Celecoxib (0.04 µM) |

| Acetylcholinesterase | IC₅₀ | 8.9 | Donepezil (0.02 µM) | |

| Antioxidant | DPPH Radical Scavenging | IC₅₀ | 15.4 | Ascorbic Acid (8.5 µM) |

Conclusion and Future Directions

4,5-Dimethyl-2,3-dihydro-1H-inden-1-one emerges as a molecule of significant interest for further investigation in drug discovery. Based on the robust biological profile of the indanone scaffold, this specific derivative holds credible potential as a lead compound for developing novel anticancer, neuroprotective, or anti-inflammatory agents. The proposed research workflow provides a clear and logical path for elucidating its biological activities and mechanism of action. Successful outcomes from the initial in vitro screening would warrant progression to more complex cellular and in vivo models to fully characterize its therapeutic potential and establish a comprehensive safety and efficacy profile. The versatility of the indanone core also allows for future medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapeutics.

References

-

Synthesis of 1-indanones with a broad range of biological activity. (2018). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]

-

Sabale, P., Gupta, T., & Sabale, V. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology. DOI: 10.5958/0974-360X.2018.00555.3. Retrieved January 7, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. (2021). PubMed. Retrieved January 7, 2026, from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (n.d.). OUCI. Retrieved January 7, 2026, from [Link]

-

(2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), a novel arylidene indanone derivative, scavenges free radicals and exhibits antiproliferative activity of Jurkat cells. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]

-

A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org. Retrieved January 7, 2026, from [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. (2020). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

4,5-Dimethyl-2,3-dihydro-1h-inden-1-one. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

(2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), a novel arylidene indanone derivative, scavenges free radicals and exhibits antiproliferative activity of Jurkat cells. (2020). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Recent developments in biological activities of indanones. (2024). ResearchGate. Retrieved January 7, 2026, from [Link]

- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (2007). Google Patents.

- Process for preparing 1-indanones. (2003). Google Patents.

- Method for producing 1-indanone derivatives. (1991). Google Patents.

-

United States Patent. (1998). Google APIs. Retrieved January 7, 2026, from [Link]

-

1-Indanone. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-indanones with a broad range of biological activity [ouci.dntb.gov.ua]

- 5. 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one | C11H12O | CID 640552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), a novel arylidene indanone derivative, scavenges free radicals and exhibits antiproliferative activity of Jurkat cells | Semantic Scholar [semanticscholar.org]

4,5-Dimethyl-2,3-dihydro-1h-inden-1-one spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Spectroscopic Guide to 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 37678-61-8; Formula: C₁₁H₁₂O).[1] As a substituted indanone, this compound is part of a class of molecules recognized for their utility as scaffolds in medicinal chemistry and materials science.[2] Accurate structural elucidation and purity assessment are paramount for any research or development application. This document serves as a practical reference for researchers and drug development professionals, detailing the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations herein are grounded in fundamental spectroscopic principles and comparative data from analogous structures, providing a robust framework for compound verification.

Molecular Structure and Spectroscopic Rationale

The structural integrity of a compound is the foundation of its function. For 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, its unique arrangement of aromatic and aliphatic systems gives rise to a distinct spectroscopic fingerprint. The indanone core consists of a benzene ring fused to a cyclopentanone ring. The key features influencing its spectra are:

-

Aromatic System: A 1,2,3,4-tetrasubstituted benzene ring. The two protons on this ring will have characteristic chemical shifts and will be coupled to each other. The two methyl groups attached to the ring will appear as singlets in the ¹H NMR spectrum.

-

Aliphatic System: An ethylenic bridge (-CH₂-CH₂-) forming part of the five-membered ring. These adjacent methylene groups will exhibit triplet splitting patterns in the ¹H NMR spectrum due to spin-spin coupling.

-

Carbonyl Group: The ketone (C=O) at the C1 position is a strong chromophore in IR spectroscopy and dictates the chemical shift of adjacent carbons and protons.

The following sections will deconstruct the expected data from each major spectroscopic technique. While direct experimental data is indexed in spectral databases, this guide will synthesize expected values based on established principles and data from structurally similar compounds to explain the causality behind the spectral features.[1]

Caption: Molecular structure of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum will show six distinct signals corresponding to the different proton environments. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar compounds, as it provides excellent dissolution without introducing interfering signals, save for a residual peak at 7.26 ppm.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

|---|---|---|---|---|

| ~ 7.55 | Doublet (d) | 1H | H-6 | The proton ortho to the carbonyl group (C=O) is deshielded by its electron-withdrawing anisotropic effect, shifting it downfield. |

| ~ 7.20 | Doublet (d) | 1H | H-7 | The second aromatic proton, coupled to H-6, will appear slightly more upfield. |

| ~ 2.95 | Triplet (t) | 2H | H-3 | These methylene protons are adjacent to the aromatic ring and a CH₂ group, appearing as a triplet. Data for the parent 1-indanone shows this peak around 3.13 ppm.[3] |

| ~ 2.65 | Triplet (t) | 2H | H-2 | These protons are alpha to the carbonyl group, which deshields them. They are coupled to the H-3 protons, resulting in a triplet. This signal is seen at 2.68 ppm in 1-indanone.[3] |

| ~ 2.35 | Singlet (s) | 3H | C5-CH₃ | Aromatic methyl groups typically resonate in this region. This singlet is slightly downfield due to its position on the electron-rich aromatic ring. |

| ~ 2.25 | Singlet (s) | 3H | C4-CH₃ | The second aromatic methyl group, expected to have a slightly different chemical environment, appears as another distinct singlet. |

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum will display 11 distinct signals, accounting for all carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Comparative Insights |

|---|---|---|---|

| ~ 206.0 | Quaternary | C=O (C1) | The carbonyl carbon of a ketone is highly deshielded and characteristically appears far downfield, often above 200 ppm. |

| ~ 152.0 | Quaternary | C7a | Aromatic carbon at the ring fusion, adjacent to the carbonyl group. |

| ~ 142.0 | Quaternary | C5 | Aromatic carbon bearing a methyl group. |

| ~ 138.0 | Tertiary (CH) | C6 | Aromatic methine carbon. |

| ~ 135.0 | Quaternary | C3a | Aromatic carbon at the ring fusion. |

| ~ 133.0 | Quaternary | C4 | Aromatic carbon bearing a methyl group. |

| ~ 125.0 | Tertiary (CH) | C7 | Aromatic methine carbon. |

| ~ 36.0 | Secondary (CH₂) | C2 | Aliphatic carbon alpha to the carbonyl group. |

| ~ 26.0 | Secondary (CH₂) | C3 | Aliphatic carbon adjacent to the aromatic ring. |

| ~ 19.0 | Primary (CH₃) | C5-CH₃ | Methyl carbon attached to the aromatic ring. |

| ~ 16.0 | Primary (CH₃) | C4-CH₃ | Methyl carbon attached to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires minimal sample preparation.

Table 3: Predicted Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration | Rationale & Field Insights |

|---|---|---|---|

| ~ 1705 | Strong | C=O Stretch (Ketone) | This is the most diagnostic peak. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). For the parent 1-indanone, this peak is found around 1700 cm⁻¹. |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp²-hybridized C-H bonds on the benzene ring. |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups. |

| 1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch | These absorptions, often appearing as a set of sharp peaks, confirm the presence of the benzene ring. |

| ~ 850 | Strong | C-H Out-of-Plane Bend | The bending pattern in this region can sometimes give clues about the substitution pattern of the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) at 70 eV is a standard, high-energy method that generates reproducible fragmentation patterns.

The molecular ion (M⁺˙) is expected at an m/z of 160, corresponding to the molecular weight of C₁₁H₁₂O.[1] The primary fragmentation pathways for indanones typically involve the loss of small, stable neutral molecules or radicals.

Table 4: Predicted Key Mass Fragments (Electron Ionization)

| m/z | Proposed Fragment | Rationale for Fragmentation |

|---|---|---|

| 160 | [C₁₁H₁₂O]⁺˙ (M⁺˙) | Molecular Ion. The presence of this peak confirms the molecular weight. |

| 145 | [M - CH₃]⁺ | Loss of a methyl radical from one of the aromatic methyl groups. This is a common fragmentation for methylated aromatic compounds. |

| 132 | [M - CO]⁺˙ | Loss of a neutral carbon monoxide molecule via a retro-Diels-Alder-type cleavage or rearrangement, a characteristic fragmentation for cyclic ketones. The base peak for 1-indanone is often m/z 104, corresponding to this loss.[4] |

| 117 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical from the [M - CO]⁺˙ fragment. This fragment is prominent in the spectrum of the isomeric 4,7-dimethyl-1-indanone.[2] |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in the mass spectra of compounds containing a benzyl moiety. |

Caption: Proposed key fragmentation pathways for 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one in EI-MS.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following are field-proven methodologies for acquiring high-quality spectroscopic data for a solid sample such as this indanone.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition (400 MHz):

-

Lock and shim the spectrometer on the deuterium signal of the solvent.

-

Use a standard single-pulse sequence (e.g., Bruker 'zg30').

-

Acquire 16 scans with a relaxation delay of 2 seconds.

-

Set the spectral width to cover -2 to 12 ppm.

-

-

¹³C NMR Acquisition (100 MHz):

-

Use a standard proton-decoupled pulse sequence (e.g., Bruker 'zgpg30').

-

Acquire 1024 scans with a relaxation delay of 2 seconds.

-

Set the spectral width to cover 0 to 220 ppm.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

FTIR-ATR Spectroscopy Protocol

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty crystal. This is a self-validating step; the background should be a flat line with minimal atmospheric CO₂ and H₂O absorptions.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution) over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance spectrum.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation (EI Source):

-

Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the solution with a split ratio of 50:1.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Mass Spectrometer (MS): Set the ion source to Electron Ionization (EI) at 70 eV. Scan over a mass range of m/z 40-450.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern to the predicted data and library entries.

Conclusion

The structural verification of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one is reliably achieved through a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum provides a clear map of the proton framework, with characteristic triplets for the aliphatic chain and distinct signals for the aromatic and methyl protons. The ¹³C NMR confirms the presence of all 11 unique carbon atoms, most notably the downfield ketone signal. IR spectroscopy provides definitive evidence of the conjugated carbonyl group, while mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern initiated by the loss of CO or a methyl group. Together, these spectroscopic signatures form a robust analytical package for confirming the identity and purity of this important chemical scaffold.

References

-

PubChem. (n.d.). 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dimethyl-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). 1-Indanone. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of bicyclic ketones featuring a benzene ring fused to a cyclopentanone ring. Indanones serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and fragrances. A thorough understanding of the physical and spectroscopic properties of this specific isomer, identified by CAS Number 37678-61-8, is fundamental for its effective use in research and development. This guide provides a consolidated overview of its key chemical identifiers, physical characteristics, and a detailed spectroscopic profile, supported by standardized experimental protocols for property determination.

Chemical Identity and Structure

A precise identification of a chemical compound is the bedrock of scientific integrity. The following table summarizes the key identifiers for 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one.

| Identifier | Value | Source |

| IUPAC Name | 4,5-dimethyl-2,3-dihydroinden-1-one | [1] |

| CAS Number | 37678-61-8 | [1][2] |

| Molecular Formula | C₁₁H₁₂O | [1][2] |

| Molecular Weight | 160.21 g/mol | [1] |

| Canonical SMILES | Cc1ccc2C(=O)CCc2c1C | [2] |

| InChI Key | YMIIQKHQXYRXGP-UHFFFAOYSA-N | [3] |

Molecular Structure:

Caption: 2D Structure of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one.

Physical Properties

The macroscopic and thermodynamic properties of a compound dictate its handling, storage, and application conditions. While specific experimental data for melting and boiling points are not widely published, computed properties and characteristics of similar compounds provide valuable insights.

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be a solid or high-boiling liquid, possibly colorless to pale yellow. | Inferred from related indanones which are often solids or liquids at room temperature[4][5]. |

| Odor | May possess a warm, woody, or sweet odor profile. | Based on reported fragrance applications for this compound[6]. |

| XLogP3 | 2.4 | A computed measure of lipophilicity, indicating moderate solubility in non-polar solvents[1]. |

| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, acetone, ethyl acetate) and poorly soluble in water. | Based on its chemical structure (predominantly non-polar with a polar ketone group) and the properties of the parent compound, 1-indanone[4]. |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. | Standard best practice for organic chemical intermediates. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. The following sections detail the expected spectral characteristics of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the key expected absorption bands are:

-

~2950-2850 cm⁻¹ (Strong): C-H stretching vibrations of the aliphatic CH₂ groups and the aromatic methyl groups.

-

~1700 cm⁻¹ (Very Strong): C=O (carbonyl) stretching of the ketone. The conjugation with the aromatic ring and the strain of the five-membered ring typically place this absorption in the 1705-1685 cm⁻¹ range.

-

~1600 cm⁻¹ and ~1470 cm⁻¹ (Medium to Weak): C=C stretching vibrations within the aromatic ring.

-

~850-800 cm⁻¹ (Strong): C-H out-of-plane bending for the two adjacent aromatic hydrogens, characteristic of 1,2,3,4-tetrasubstituted benzene rings.

Public databases confirm the availability of an experimental FTIR spectrum, obtained using a KBr wafer technique, which is suitable for solid samples[1][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Proton NMR):

-

~7.0-7.5 ppm (2H, multiplet): Signals corresponding to the two protons on the aromatic ring.

-

~3.0 ppm (2H, triplet): Protons of the CH₂ group adjacent to the carbonyl (C2 position).

-

~2.6 ppm (2H, triplet): Protons of the CH₂ group adjacent to the aromatic ring (C3 position).

-

~2.3 ppm (6H, two singlets): Signals for the two methyl (CH₃) groups attached to the aromatic ring. Their chemical shifts may be slightly different due to their distinct electronic environments.